2-Chloro-3-(3-chloropropyl)-7-chloroquinoline
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Overview
Description
2-Chloro-3-(3-chloropropyl)-7-chloroquinoline is an organochlorine compound belonging to the quinoline family. This compound is characterized by the presence of three chlorine atoms attached to the quinoline ring and a propyl chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline can be achieved through several methods. One common approach involves the chlorination of 3-(3-chloropropyl)quinoline. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloropropyl)-7-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-7-chloroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline involves its interaction with specific molecular targets. The chlorine atoms and the quinoline ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)quinoline
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-methylquinoline
Uniqueness
2-Chloro-3-(3-chloropropyl)-7-chloroquinoline is unique due to the presence of three chlorine atoms, which significantly influence its chemical properties and reactivity
Properties
IUPAC Name |
2,7-dichloro-3-(3-chloropropyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N/c13-5-1-2-9-6-8-3-4-10(14)7-11(8)16-12(9)15/h3-4,6-7H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPLEQMAPNHTCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CCCCl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439347 |
Source
|
Record name | 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159383-55-8 |
Source
|
Record name | 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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